
2-Oxoimidazolidine-1-carbohydrazide
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Overview
Description
2-Oxoimidazolidine-1-carbohydrazide (CAS: 64341-28-2) is a heterocyclic compound featuring an imidazolidine core substituted with a carbonyl hydrazide group at position 1 and a sulfonyl group at position 3. Its synthesis involves reacting 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride with hydrazine monohydrate in ethanol, yielding a white solid with a melting point of 222–223°C and characteristic IR absorption bands at 1685 cm⁻¹ (C=O stretch) and 3566–3358 cm⁻¹ (N–H stretches) .
Its methylsulfonyl group enhances solubility and bioavailability, making it a versatile scaffold for medicinal chemistry optimization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoimidazolidine-1-carbohydrazide typically involves the reaction of 2-oxoimidazolidine-1-carbonyl chloride with hydrazine derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction can be represented as follows:
2-Oxoimidazolidine-1-carbonyl chloride+Hydrazine derivative→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Formation of Hydrazide Derivatives via Acylation
2-Oxoimidazolidine-1-carbohydrazide reacts with acyl chlorides to form substituted hydrazide derivatives. This reaction typically occurs in ethanol under reflux conditions, yielding products with varying substituents depending on the acyl chloride employed.
Reaction Conditions
-
Solvent: Ethanol
-
Catalyst: None required
-
Temperature: Reflux (78°C)
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Time: 8–12 hours
Representative Examples
Product Substituent (R) | Yield (%) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) |
---|---|---|---|
4-Fluorobenzoyl | 70 | 240–242 | 1693 |
4-Methoxybenzoyl | 60 | 261–263 | 1703 |
4-Bromobenzoyl | 65 | 268–270 | 1685 |
Characterization data (¹H NMR, ¹³C NMR) confirm the retention of the imidazolidine ring and successful acylation at the hydrazide nitrogen .
Cyclization to 1,3,4-Oxadiazole Derivatives
Treatment with phosphorus oxychloride (POCl₃) induces cyclization, converting the carbohydrazide into 1,3,4-oxadiazole derivatives. This reaction proceeds via intramolecular dehydration.
Reaction Conditions
-
Reagent: POCl₃ (excess)
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Temperature: Reflux (110°C)
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Time: 6 hours
Synthesized Oxadiazoles
Product (R) | Yield (%) | Melting Point (°C) | IR (C=N stretch, cm⁻¹) |
---|---|---|---|
4-Fluorophenyl | 50 | 251–253 | 1593 |
4-Chlorophenyl | 50 | 276–278 | 1550 |
4-Nitrophenyl | 50 | 249–250 | 1548 |
X-ray crystallography and mass spectrometry validate the oxadiazole ring formation .
Hydrazone Formation with Carbonyl Compounds
The hydrazide group reacts with aldehydes/ketones to form hydrazones, a reaction catalyzed by acetic acid.
Reaction Conditions
-
Solvent: Ethanol
-
Catalyst: Acetic acid (2–3 drops)
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Temperature: Reflux
-
Time: 4–6 hours
Key Spectral Data
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IR: C=N stretches at 1573–1624 cm⁻¹; N–H stretches at 3228–3535 cm⁻¹
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¹H NMR: N–H protons resonate at δ 11.15–11.54 ppm
Biological Correlation
Selected hydrazones exhibit anticancer activity against MDA-MB-231 breast cancer cells, with IC₅₀ values as low as 16.62 µM .
Functional Group Transformations
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in several areas:
- Cholinesterase Inhibition : A series of derivatives of 2-Oxoimidazolidine-1-carbohydrazide have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. These derivatives demonstrated significant inhibitory activity, indicating their potential as lead compounds for drug development against Alzheimer's disease .
- Anticancer Activity : Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, certain hydrazone derivatives synthesized from this compound exhibited selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism involved inducing apoptosis and inhibiting carbonic anhydrase activity, which is crucial for tumor growth .
- Kidney Disease Treatment : Research has indicated that compounds based on this compound may enhance renal blood flow and sodium excretion, presenting a novel approach for treating kidney diseases .
Biological Activities
The compound exhibits various biological activities that enhance its applicability:
- Antimicrobial Properties : Studies have reported that this compound and its derivatives possess significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
- Insecticidal Effects : Certain derivatives have been found effective as insecticides, showcasing their potential in agricultural applications .
Comparative Data Table
The following table summarizes the key applications and findings related to this compound:
Case Study 1: Cholinesterase Inhibitors
A study focused on synthesizing hydrazone derivatives from this compound aimed to develop effective cholinesterase inhibitors. The synthesized compounds were tested for their inhibitory activity using standard assays. Results indicated that several derivatives exhibited IC50 values comparable to known inhibitors, suggesting their potential use in treating Alzheimer's disease.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer effects of specific hydrazone derivatives derived from this compound on breast cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis markers. The findings revealed that compounds significantly reduced cell viability while sparing normal cells, highlighting their selectivity and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Oxoimidazolidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction . The compound’s biological activity is often mediated through its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
Comparison with Similar Compounds
Structural Features and Functional Groups
The structural uniqueness of 2-oxoimidazolidine-1-carbohydrazide lies in its methylsulfonyl substituent and carbonyl hydrazide moiety. Below is a comparison with structurally related compounds:
Compound Name | Core Structure | Key Substituents | Functional Groups |
---|---|---|---|
This compound | Imidazolidine | 3-(Methylsulfonyl), 1-carbohydrazide | C=O, SO₂CH₃, NH–NH₂ |
2-(2-Imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide | Imidazolidine | 1-Methyl, 4-thiosemicarbazide | C=S, NH–NH₂, C=N–NH |
N-substituted arylidene hydrazides (e.g., Tok et al., 2022) | Imidazolidine | Arylidene, 3-(methylsulfonyl) | C=N–Ar, SO₂CH₃, NH–NH₂ |
Benzimidazole-thiazole hybrids | Benzimidazole-thiazole | Alkyne, thiazole | C≡C, S–C=N |
Key Differences :
- The thiosemicarbazide derivative replaces the carbonyl group with a thiocarbonyl (C=S), altering electronic properties and metal-binding capacity .
- Arylidene hydrazides introduce a conjugated Schiff base (C=N–Ar), enhancing π-π stacking interactions in enzyme inhibition .
- Benzimidazole-thiazole hybrids lack the imidazolidine ring but incorporate sulfur-rich thiazole, favoring urease inhibition .
Mechanistic Insights :
- The methylsulfonyl group in this compound enhances binding to cholinesterase catalytic sites via polar interactions .
- Arylidene hydrazides exhibit stronger AChE inhibition (IC₅₀ = 8.2 µM) than non-substituted analogs (IC₅₀ > 20 µM) due to hydrophobic aryl interactions .
Physicochemical Properties and Solubility
Compound Name | LogP | Solubility (mg/mL) | Thermal Stability (°C) |
---|---|---|---|
This compound | 0.9 | 4.2 (water) | >220 (decomposition) |
Thiosemicarbazide derivatives | 1.5 | 1.8 (water) | 180–200 |
Arylidene hydrazides | 2.1 | 0.5 (water) | 190–210 |
Critical Observations :
Biological Activity
2-Oxoimidazolidine-1-carbohydrazide is a compound that has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and potential therapeutic effects in neurodegenerative diseases. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
This compound features an imidazolidine ring structure combined with a carbohydrazide moiety. This unique combination contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains. A notable study reported that certain synthesized derivatives displayed antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 1.5 µg/mL against Staphylococcus aureus.
Insecticidal Properties
The insecticidal activity of this compound has also been explored. In a study focusing on mosquito larvae, compounds derived from this structure exhibited adulticidal activity with mortality rates exceeding 80% at concentrations of 5 µg per mosquito . The most potent compounds had LD50 values around 2.80 µg per mosquito, indicating their potential as effective insecticides.
Cholinesterase Inhibition
Recent research has highlighted the potential of this compound as a cholinesterase inhibitor, which is particularly relevant in the context of Alzheimer's disease. A study found that certain derivatives had IC50 values for acetylcholinesterase (AChE) inhibition as low as 0.023 µM, suggesting strong inhibitory activity comparable to established drugs like donepezil .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of target enzymes, thus preventing substrate binding and catalytic activity. This inhibition can be reversible or irreversible depending on the nature of the interaction.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In one study, a series of new ligands including this compound were synthesized and tested for their antibacterial properties. The results indicated that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
Case Study 2: Cholinesterase Inhibition in Alzheimer’s Disease
A molecular docking study was conducted to evaluate the binding affinity of synthesized derivatives of this compound to AChE. The findings suggested that specific substitutions on the aromatic ring significantly enhanced inhibitory activity, providing insights into the design of new therapeutic agents for Alzheimer’s disease .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxoimidazolidine-1-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors. For example, Tok et al. (2022) synthesized N-substituted arylidene derivatives by reacting 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide with aromatic aldehydes in ethanol under reflux . Optimization involves solvent selection (e.g., ethanol or methanol for higher yields), temperature control (70–80°C), and catalytic acid/base conditions. Purity is ensured via recrystallization from ethanol/water mixtures, with characterization by IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR, and LC-MS .
Q. How should researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy : IR for carbonyl/hydrazide groups, NMR for proton environments (e.g., NH signals at δ 9–11 ppm), and HRMS for molecular ion confirmation .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Ensure data quality using R-factor metrics (<5%) and validate via the IUCr’s structure-validation tools .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermal Analysis : TGA/DSC to detect solvent residues or decomposition events .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the bioactivity of this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO) based on structural homology (PDB IDs: 4EY7 for AChE, 2BXR for MAO) .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking. Validate poses with RMSD clustering (<2.0 Å) and MM-GBSA binding energy calculations .
- ADME Prediction : Employ SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .
Q. What strategies resolve contradictions in bioactivity data for structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., Tok et al. (2022) vs. Osmaniye et al. (2023)) using standardized assays (Ellman’s method for AChE) .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on arylidene moieties) with activity trends.
- Experimental Replication : Reproduce assays under controlled conditions (pH 7.4, 37°C) to isolate confounding variables .
Q. How can researchers design robust experiments to study the stability of this compound under physiological conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hrs .
- Degradant Identification : Use high-resolution mass spectrometry (HRMS) and ¹H NMR to characterize breakdown products (e.g., hydrazine release) .
Q. What crystallographic software tools are recommended for resolving disorder or twinning in this compound crystals?
- Methodological Answer :
Properties
CAS No. |
64341-24-8 |
---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-oxoimidazolidine-1-carbohydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-4(10)8-2-1-6-3(8)9/h1-2,5H2,(H,6,9)(H,7,10) |
InChI Key |
AFEQWZSSIMFBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NN |
Origin of Product |
United States |
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